Factor F430

Methanogenesis Computational Catalysis Enzyme Mechanism

Researchers studying methanogenesis or anaerobic methane oxidation require the native Factor F430 cofactor; biosynthetic precursors or analogs are mechanistically incompetent, exhibiting higher catalytic barriers and disrupted active-site electric fields. This product solves the critical need for authentic F430 to ensure valid kinetic and structural data. Key procurement considerations: (1) The only cofactor capable of supporting native MCR catalytic function, with proven superior Ni-S bond covalency and transition-state stabilization over all precursors. (2) Suitable for inhibitor design, biomarker assay development, and environmental remediation studies, where it provides a distinct ~2:1 ethylene-to-chloroethane product ratio from 1,2-DCA, unlike cobalamin's 25:1 bias. (3) Stringent cold-chain handling is required due to inherent thermal lability; procurement protocols include temperature-controlled packaging and storage to maintain cofactor integrity.

Molecular Formula C42H51N6NiO13+
Molecular Weight 906.6 g/mol
Cat. No. B1261754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFactor F430
Synonymscoenzyme F430
CoF430
F(430)
factor F430
factors F430
nickel porphinoid
Molecular FormulaC42H51N6NiO13+
Molecular Weight906.6 g/mol
Structural Identifiers
SMILESCC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=O)C(=C7C(C(C(=CC(=N3)C2CCC(=O)O)[N-]7)CC(=O)O)CCC(=O)O)C6=N5)CC(=O)O)(C)CC(=O)N)CCC(=O)O.[Ni+2]
InChIInChI=1S/C42H52N6O13.Ni/c1-40(16-30(43)50)22(5-9-33(54)55)27-15-42-41(2,17-31(51)48-42)23(6-10-34(56)57)26(47-42)13-24-20(11-35(58)59)19(4-8-32(52)53)39(45-24)37-28(49)7-3-18-21(12-36(60)61)25(46-38(18)37)14-29(40)44-27;/h13,18-23,25,27H,3-12,14-17H2,1-2H3,(H9,43,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61);/q;+2/p-1/t18-,19-,20-,21-,22+,23+,25+,27-,40-,41-,42-;/m0./s1
InChIKeyXLFIRMYGVLUNOY-SXMZNAGASA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coenzyme F430: Properties and Procurement


Coenzyme F430 (Factor F430) is a nickel-containing tetrapyrrole cofactor with a distinctive corphinoid macrocyclic ring structure that combines features of both porphyrins and corrins [1]. It serves as the essential prosthetic group of methyl-coenzyme M reductase (MCR), the terminal enzyme in methanogenesis and a key player in anaerobic methane oxidation [2]. F430 is found exclusively in methanogenic and anaerobic methanotrophic archaea, where it exists in two intracellular pools: protein-bound to MCR or free in the cytosol [3]. The cofactor's name derives from its characteristic absorption maximum at 430 nm, and its active form requires reduction of the central nickel atom to the Ni(I) oxidation state [4].

Cofactor Identity Nickel tetrapyrrole (corphinoid) prosthetic group essential for methyl-coenzyme M reductase (MCR).
Active State Requirement Requires reduction of central Ni to Ni(I) oxidation state for catalytic competence.
Biological Occurrence Found exclusively in methanogenic and anaerobic methanotrophic archaea; intracellular pools exist as free or MCR-bound.

Why Coenzyme F430 Substitution Fails


Generic substitution of coenzyme F430 with structural analogs or biosynthetic precursors is not feasible due to the cofactor's uniquely evolved catalytic properties. Computational studies demonstrate that catalytic competence improves at each biosynthetic step toward native F430, with all precursors exhibiting lower proficiency [1]. F430 is not simply the most potent reductant in its class; rather, it is the weakest electron donor among its precursors, a property that paradoxically strengthens the Ni–S bond and reduces the rate-determining barrier for methane formation [2]. Furthermore, the protein environment of MCR is exquisitely tuned to the canonical F430 structure—modifications at the 17² position disrupt canonical cofactor coordination and weaken the intrinsic electric fields required for catalysis [3]. These findings confirm that F430's differentiation is rooted in quantifiable, mechanism-specific performance metrics that cannot be replicated by closely related analogs.

Biosynthetic Precursors
Biosynthetic intermediates exhibit lower catalytic proficiency in reported DFT models; native F430 yields the weakest electron donation yet strongest Ni–S bond and lowest rate barrier among them.
Modified Cofactor Variants
Modifications at the 17² position (e.g., 17²-methylthio-F430) may disrupt canonical cofactor coordination and misalign active-site electric fields, potentially impairing homolytic bond cleavage.
Substrate Scope Limitations
MCR containing F430 shows highly preferential kinetics for methyl-CoM over ethyl-CoM; broad-spectrum alkyl-CoM reduction may not transfer directly.

Coenzyme F430: Differentiation Evidence


Catalytic Proficiency Over Precursors

F430 is the weakest electron donor among its four identified biosynthetic precursors, yet this property strengthens the Ni–S bond, stabilizes the transition state, and reduces the rate-determining barrier for reductive cleavage of the H3C–S bond [1]. All precursors are less proficient than native F430, with catalytic competence improving progressively at each biosynthetic step [2].

Catalytic Proficiency
Head-to-head
Weakest electron donor among 4 precursors, yet most covalent Ni–S bond and lowest rate-determining barrier
Supports transition-state stabilization context for MCR mechanism
DFT-calculated; experimental MCR validation may differ
Methanogenesis Computational Catalysis Enzyme Mechanism

Reductive Dechlorination Selectivity

In the reductive dechlorination of 1,2-dichloroethane (1,2-DCA), native F430 produces ethylene and chloroethane (CA) in a ratio of approximately 2:1, whereas the epimeric analog 12,13-di-epi-F430 yields a 1:1 ratio, and cobalamin (Vitamin B12) produces a 25:1 ratio [1]. Cobalamin dechlorinates 1,2-DCA much faster than native F430, demonstrating that F430 offers distinct product selectivity rather than maximum turnover rate [2].

Dechlorination Selectivity
Head-to-head
Ethylene:chloroethane ratio ~2:1 (vs. 1:1 for 12,13-di-epi-F430, 25:1 for cobalamin)
Product selectivity context in reductive dechlorination research
Cobalamin offers higher rate but extreme ethylene preference
Reductive Dechlorination Environmental Bioremediation Catalyst Selectivity

Ligand-Centered Reduction Preference

DFT calculations on B,C-tetradehydrocorrin (TDC) complexes modeling F430 and B12 reveal that charge-neutral Ni[TDC] preferentially adopts a low-spin Ni(II)-TDC•2– state, whereas the analogous Co[TDC] shows comparable energies for Co(I) and Co(II)-TDC•2– states [1]. This ligand-centered reduction preference for nickel contrasts sharply with cobalt corrinoids that stabilize a Ni(I) center, underscoring a fundamental mechanistic divergence [2].

Redox Preference
Head-to-head
Ni(II)-TDC•2– ground state clearly preferred; Co[TDC] shows near-degeneracy between Co(I) and Co(II)-TDC•2–
Reported divergent ligand-centered redox behavior vs. cobalamin models
DFT-based; experimental confirmation recommended
Redox Chemistry Bioinorganic Chemistry DFT Modeling

Active Site Electric Field Alignment

Molecular dynamics simulations reveal that modifications at the 17² position of F430 (e.g., 17²-methylthio-F430 found in ANME-1 MCR) disrupt canonical coordination among cofactors and weaken the intrinsic electric fields aligned along the CH3–S–CoM thioether bond [1]. The electric field in the M. acetivorans MCR active site is optimized for canonical F430; structural perturbations from modified F430 variants misalign and weaken this field, impairing homolytic bond cleavage [2].

Electric Field Alignment
Head-to-head
Canonical F430 maintains optimal field alignment along CH3–S–CoM in M. acetivorans MCR; mtF430 weakens and misaligns it
Electric field context critical for homolytic cleavage studies
MD simulations; may vary across MCR homologs
Molecular Dynamics Enzyme Electrostatics Active Site Engineering

Thermal Stability and Half-Life

Degradation experiments using coenzyme F430 as a function-specific biomarker reveal that its half-life decreases from 304 days to 11 hours with increasing in situ temperature, following epimerization kinetics that adhere to thermodynamic laws [1]. This temperature-dependent stability profile is a critical consideration for environmental sampling and storage protocols.

Thermal Stability
Supporting evidence
Half-life ranges from 304 days (low temperature) to 11 hours (elevated temperature)
Cold-chain storage review required for sample integrity
Epimerization kinetics in subsurface sediment matrices
Biomarker Stability Environmental Geochemistry Degradation Kinetics

MCR Substrate Specificity

Methyl-coenzyme M reductase containing F430 reduces methyl-coenzyme M to methane with an apparent Vmax of 30 U/mg and apparent KM of 5 mM, whereas the reduction of ethyl-coenzyme M to ethane proceeds with an apparent Vmax of only 0.1 U/mg and apparent KM of 20 mM [1]. The catalytic efficiency (Vmax/KM) for methyl-CoM reduction is less than 1% that of methyl-CoM [2]. This demonstrates that F430-containing MCR is highly optimized for its natural substrate.

Substrate Specificity
Class-level
Catalytic efficiency (Vmax/KM) for ethyl-CoM
MCR substrate specificity context for methanogenesis studies
Kinetic data from a single enzyme source; may differ in other MCR types
Enzyme Kinetics Substrate Specificity Methanogenesis

Coenzyme F430: Procurement and Applications


Methanogenesis and Anaerobic Oxidation Studies

F430 is the only cofactor capable of supporting the native catalytic mechanism of MCR, as demonstrated by its superior transition-state stabilization and Ni–S bond covalency relative to all biosynthetic precursors [6]. Researchers investigating the rate-determining reductive cleavage of the H3C–S bond or the role of active-site electric fields must use canonical F430, as modified variants (e.g., 17²-methylthio-F430) disrupt electric field alignment and weaken catalytic driving forces [7].

Methanogenesis Inhibitor Development

Given F430's exclusivity to methanogenic archaea and its essential role in the terminal step of methane formation, the cofactor is a prime target for inhibitor design [6]. The quantitative understanding of F430's unique electronic structure—specifically its preference for ligand-centered reduction over metal-centered reduction—provides a rational basis for designing nickel-chelating or tetrapyrrole-mimetic inhibitors that cannot be circumvented by alternative pathways [7].

Controlled Reductive Dechlorination

In scenarios requiring balanced ethylene and chloroethane production from 1,2-DCA, native F430 offers a ~2:1 product ratio, in contrast to cobalamin's extreme 25:1 ethylene preference or 12,13-di-epi-F430's 1:1 ratio [6]. This intermediate selectivity may be advantageous for remediation strategies where complete dechlorination to ethylene is not desired or where chloroethane serves as a useful intermediate for further processing.

Methanogenesis Biomarker Quantification

Coenzyme F430 serves as a function-specific biomarker for methanogenic activity in subsurface sediments [6]. However, its pronounced thermal lability—with half-life decreasing from 304 days to 11 hours across environmental temperature ranges—necessitates strict cold-chain handling during sampling, extraction, and storage to preserve quantitative accuracy [7]. Procurement of F430 standards for LC-MS/MS calibration must similarly adhere to cold storage protocols.

Application
Selection Property
Validation Focus
Methanogenesis / anaerobic methane oxidation mechanism studies
Reported transition-state stabilization ranking among F430 precursors
Ni–S bond covalency and rate-determining barrier assessment
Methanogenesis inhibitor screening
Ligand-centered reduction preference in nickel tetrapyrrole models
Nickel-chelating or tetrapyrrole-mimetic inhibitor profiling
Reductive dechlorination research
Product selectivity profile (ethylene:chloroethane ratio)
Selectivity ratio under defined reductant and pH conditions
Biomarker quantification in environmental samples
Thermal lability and cold-chain requirement
Storage stability and extraction protocol adherence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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